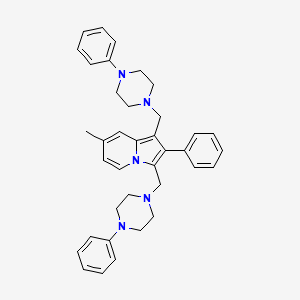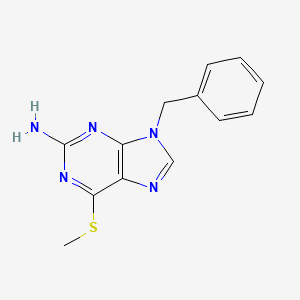![molecular formula C16H11ClI2N2O4S B13941789 2-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid CAS No. 535947-59-2](/img/structure/B13941789.png)
2-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid involves multiple steps:
Chlorination: The starting material, salicylic acid, is chlorinated using chlorine gas to produce 5-chlorosalicylic acid.
Methylation: The 5-chlorosalicylic acid is then methylated using dimethyl sulfate to yield 5-chloro-2-methoxybenzoic acid.
Conversion to Acid Chloride: The 5-chloro-2-methoxybenzoic acid is converted to its corresponding acid chloride using thionyl chloride.
Formation of Carbamothioylamino Derivative: The acid chloride is reacted with thiourea to form the carbamothioylamino derivative.
Iodination: Finally, the compound is iodinated to introduce the diiodobenzoic acid moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carbamothioylamino group.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学研究应用
2-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 2-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid involves its interaction with specific molecular targets. The chloro and iodo groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The carbamothioylamino group can interact with metal ions and other cofactors, influencing biochemical pathways .
相似化合物的比较
Similar Compounds
5-Chloro-2-methoxybenzoic acid: A precursor in the synthesis of the target compound.
5-Chloro-2-methoxybenzoyl chloride: An intermediate in the synthetic route.
2-[(5-Chloro-2-methoxybenzoyl)amino]benzoic acid: A related compound with similar functional groups.
Uniqueness
2-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid is unique due to the presence of both chloro and iodo groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups with the carbamothioylamino moiety enhances its versatility in chemical synthesis and biological interactions.
属性
CAS 编号 |
535947-59-2 |
|---|---|
分子式 |
C16H11ClI2N2O4S |
分子量 |
616.6 g/mol |
IUPAC 名称 |
2-[(5-chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid |
InChI |
InChI=1S/C16H11ClI2N2O4S/c1-25-12-3-2-7(17)4-9(12)14(22)21-16(26)20-13-10(15(23)24)5-8(18)6-11(13)19/h2-6H,1H3,(H,23,24)(H2,20,21,22,26) |
InChI 键 |
GLSIWODVVQFMSR-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC(=S)NC2=C(C=C(C=C2I)I)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-(1H-Benzo[d]imidazol-2-yl)malononitrile](/img/structure/B13941758.png)

![6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride](/img/structure/B13941762.png)
![3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13941763.png)



